molecular formula C17H12Cl2N2O2 B3921384 5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B3921384
M. Wt: 347.2 g/mol
InChI Key: YYTMIVOPJHSSFI-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the 2,5-dichlorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.

    Attachment of the N-(6-methylpyridin-2-yl) group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furanones, while substitution could introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Studies may explore its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dichlorophenyl)-N-(pyridin-2-yl)furan-2-carboxamide: Lacks the methyl group on the pyridine ring.

    5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide: Has a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the 2,5-dichlorophenyl and 6-methylpyridin-2-yl groups in the furan carboxamide structure may confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-3-2-4-16(20-10)21-17(22)15-8-7-14(23-15)12-9-11(18)5-6-13(12)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTMIVOPJHSSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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